Sulindac Sulfone

Description

Exisulind is an inactive metabolite of the nonsteroidal, anti-inflammatory agent sulindac. After oral administration, sulindac undergoes extensive biotransformation including irreversible oxidation to this compound. Approximately, one half of an administered dose of sulindac is eliminated through the urine, mostly as the conjugated sulfone metabolite. (NCI04)

EXISULIND is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

inhibits K-ras-dependent cyclooxygenase-2; sulfated analog of indomethacin; ; CP248 is an antineoplastic agent that fosters microtubule depolymerization; structure in first source

Structure

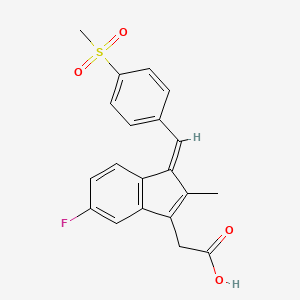

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSNCBCUWPVDA-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040246 | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59973-80-7, 59864-04-9 | |

| Record name | Sulindac sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exisulind | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXISULIND | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulindac Sulfone: A Cyclooxygenase-Independent cGMP Phosphodiesterase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that operates as a prodrug.[1][2] Following administration, it undergoes metabolic transformation into two primary metabolites: sulindac sulfide and sulindac sulfone (also known as exisulind).[3][4][5] While the anti-inflammatory properties of sulindac are primarily attributed to the cyclooxygenase (COX) inhibitory activity of its sulfide metabolite, this compound lacks significant COX-inhibiting capabilities.[6][7][8] Instead, emerging research has identified this compound as an inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs), a mechanism that underpins its antineoplastic activities through the induction of apoptosis in tumor cells.[9][10][11][12]

This technical guide provides a comprehensive overview of this compound's role as a cGMP PDE inhibitor, detailing its mechanism of action, the signaling pathways involved, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of cGMP Phosphodiesterases

The primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the enzymatic activity of cGMP-specific phosphodiesterases.[7][13][14] PDEs are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cGMP and cyclic adenosine monophosphate (cAMP).[7][15]

Specifically, this compound has been shown to inhibit PDE isoforms of the PDE2 and PDE5 gene families.[9][10][12] By inhibiting these enzymes, this compound prevents the degradation of cGMP, leading to its intracellular accumulation.[13] This elevation in cGMP levels subsequently activates cGMP-dependent protein kinase (PKG), initiating a cascade of downstream signaling events that culminate in apoptosis of cancer cells.[9][10][13] This mode of action is notably independent of the COX pathway, distinguishing this compound from its parent compound and its sulfide metabolite.[8][9]

Signaling Pathways

The inhibition of cGMP PDEs by this compound triggers a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.

cGMP Signaling and PDE Inhibition

The diagram below outlines the core cGMP signaling pathway and the point of intervention by this compound. Guanylate cyclase synthesizes cGMP, which is then degraded by phosphodiesterases (PDEs). This compound inhibits this degradation, leading to an accumulation of cGMP and subsequent activation of Protein Kinase G (PKG).

Caption: cGMP signaling pathway and inhibition by this compound.

Downstream Apoptotic Signaling

Upon activation by elevated cGMP levels, PKG initiates downstream signaling cascades that lead to apoptosis. One of the key pathways involves the attenuation of β-catenin signaling. PKG can phosphorylate β-catenin, marking it for proteasomal degradation.[9][12][14] Another identified pathway is the activation of the c-Jun NH2-terminal kinase 1 (JNK1) cascade.[10]

Caption: Downstream apoptotic signaling pathways activated by PKG.

Quantitative Data

The inhibitory effects of sulindac and its metabolites on PDE activity and tumor cell growth have been quantified in numerous studies. The following tables summarize these findings.

Table 1: Inhibitory Activity of Sulindac and its Metabolites against cGMP PDE Isoforms

| Compound | PDE Isoform | IC50 (µM) |

| Sulindac Sulfide | PDE5 | 38[16][17] |

| PDE2 | 97[17] | |

| PDE3 | 84[17] | |

| Sulindac | cGMP PDE | Comparable to IC50 for proliferation inhibition[16] |

| This compound | cGMP PDE | Comparable to IC50 for proliferation inhibition[16] |

Table 2: Growth Inhibitory Activity of Sulindac and its Metabolites in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Sulindac Sulfide | Colon Tumor Cells | 34[16] |

| Breast Tumor Cells | 60-85[17] | |

| Colon Tumor Cells (HCT116, HT29, SW480) | 60-80[18] | |

| This compound Amide | Colon Tumor Cells | 2-5[19] |

Experimental Protocols

The characterization of this compound as a cGMP PDE inhibitor involves a series of in vitro and cell-based assays.

Phosphodiesterase (PDE) Activity Assay

A standard method to determine the inhibitory potency of a compound on PDE activity involves the use of recombinant PDE isozymes and a radiolabeled substrate.

-

Enzyme Source : Recombinant human PDE isozymes are expressed and purified.

-

Reaction Mixture : The assay is typically performed in a buffer containing the purified PDE enzyme, the test compound (this compound) at various concentrations, and a radiolabeled substrate such as [³H]cGMP.

-

Incubation : The reaction is incubated at 37°C for a specified time.

-

Termination : The reaction is stopped, often by the addition of a quenching agent.

-

Separation and Detection : The product of the reaction ([³H]5'-GMP) is separated from the unreacted substrate using techniques like anion exchange chromatography. The amount of product is then quantified by scintillation counting.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from dose-response curves.[6]

Intracellular cGMP Level Measurement

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify intracellular cGMP levels in response to treatment with a PDE inhibitor.

-

Cell Culture and Treatment : Cancer cells are cultured and then treated with various concentrations of this compound for a specific duration.

-

Cell Lysis : The cells are lysed to release their intracellular contents.

-

ELISA : The cell lysates are then analyzed using a competitive cGMP ELISA kit according to the manufacturer's instructions. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Detection : The amount of bound labeled cGMP is inversely proportional to the concentration of cGMP in the sample. The signal is typically colorimetric and is read using a microplate reader.

-

Quantification : A standard curve is generated using known concentrations of cGMP to determine the concentration in the cell lysates.

Cell Growth and Apoptosis Assays

To correlate PDE inhibition with anti-cancer effects, cell viability and apoptosis assays are performed.

-

Cell Viability Assay (e.g., MTS assay) : This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with the test compound, and then the MTS reagent is added. Viable cells convert the MTS tetrazolium compound into a colored formazan product, which is measured spectrophotometrically.

-

Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay) : This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in caspase activity is indicative of apoptosis induction.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound (exisulind) is a well-characterized inhibitor of cGMP phosphodiesterases, primarily targeting PDE2 and PDE5. This inhibitory activity leads to an increase in intracellular cGMP levels, activation of PKG, and the subsequent initiation of apoptotic signaling cascades in cancer cells. This mechanism is independent of the COX inhibition associated with its parent drug, sulindac. The correlation between its PDE inhibitory potency and its ability to induce apoptosis in various cancer cell lines highlights the therapeutic potential of targeting the cGMP signaling pathway for cancer chemoprevention and treatment. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of novel cGMP PDE inhibitors for oncologic applications.

References

- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulindac - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Exisulind induction of apoptosis involves guanosine 3',5'-cyclic monophosphate phosphodiesterase inhibition, protein kinase G activation, and attenuated beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exisulind - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemopreventive Efficacy of this compound as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Preclinical Efficacy of Sulindac Sulfone in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been investigated for its cancer chemopreventive properties. Its metabolites, sulindac sulfide and sulindac sulfone (exisulind), are central to its anti-neoplastic activity. While sulindac sulfide inhibits cyclooxygenase (COX) enzymes, this compound is largely devoid of COX inhibitory activity, suggesting a distinct mechanism of action and potentially a better safety profile for long-term use.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies on this compound, focusing on its mechanism of action, quantitative efficacy data in various cancer models, and detailed experimental protocols to aid in the design and interpretation of future research.

Mechanism of Action: Beyond COX Inhibition

The primary anti-cancer mechanism of this compound is independent of COX inhibition.[1][2] It selectively induces apoptosis in premalignant and malignant cells by targeting the cyclic GMP (cGMP) signaling pathway.[4][5]

Inhibition of cGMP Phosphodiesterase (cGMP-PDE)

This compound acts as an inhibitor of cGMP-specific phosphodiesterases (PDEs), particularly PDE5 and PDE10, which are often overexpressed in cancer cells.[5] This inhibition leads to an accumulation of intracellular cGMP.

Activation of Protein Kinase G (PKG)

The elevated cGMP levels activate cGMP-dependent protein kinase (PKG).[4][5]

Downregulation of β-catenin and Induction of Apoptosis

Activated PKG, in turn, leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway that is often dysregulated in cancer.[6][7] The downregulation of β-catenin results in decreased transcription of its target genes, such as cyclin D1 and survivin, leading to cell cycle arrest and apoptosis.[4][8]

The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.

Preclinical Efficacy of this compound

This compound has demonstrated anti-neoplastic activity across a range of preclinical cancer models, both in vitro and in vivo.

In Vitro Studies

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HT-29 | Colon | Sulindac Sulfide | ~73-85 | [1] |

| SW480 | Colon | Sulindac Sulfide | ~73-85 | [1] |

| HCT116 | Colon | Sulindac Sulfide | ~75-83 | [9] |

| Caco2 | Colon | Sulindac Sulfide | ~75-83 | [9] |

| HT-29 | Colon | Sulindac Sulfide Amide (SSA) | 2-5 | [1] |

| SW480 | Colon | Sulindac Sulfide Amide (SSA) | 2-5 | [1] |

| HCT116 | Colon | Sulindac Sulfide Amide (SSA) | 2-5 | [1] |

| BPH-1 | Prostate | This compound (Exisulind) | 137 | [10] |

| LNCaP | Prostate | This compound (Exisulind) | 137 | [10] |

| PC3 | Prostate | This compound (Exisulind) | 137 | [10] |

| A549 | Lung | Sulindac Sulfide Amide (SSA) | 2-5 | [11] |

| SK-BR-3 | Breast | Sulindac Sulfide | 60-85 | [12] |

| ZR75-1 | Breast | Sulindac Sulfide | 60-85 | [12] |

| MDA-MB-231 | Breast | Sulindac Sulfide | 60-85 | [12] |

| OV433 | Ovarian | Sulindac | 90.5 ± 2.4 | [13] |

| OVCAR5 | Ovarian | Sulindac | 76.9 ± 1.7 | [13] |

| MES | Ovarian | Sulindac | 80.2 ± 1.3 | [13] |

| OVCAR3 | Ovarian | Sulindac | 52.7 ± 3.7 | [13] |

In Vivo Studies

Preclinical animal studies have corroborated the in vitro findings, demonstrating the potential of this compound to inhibit tumor growth.

| Animal Model | Cancer Type | Treatment | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Azoxymethane (AOM)-induced Rat | Colon | This compound (in diet) | 1000 and 2000 ppm for 31 weeks | Significant reduction in adenomas and carcinomas | [14] |

| AOM-induced Rat | Colon | This compound (in diet) | 0.06% and 0.12% for 50 weeks | Significant inhibition of adenocarcinoma incidence and multiplicity | [15] |

| HT-29 Xenograft (Mice) | Colon | Sulindac Sulfide Amide (SSA) | 250 mg/kg, oral gavage | Significant tumor growth inhibition | [1] |

| KpB Transgenic Mice | Ovarian | Sulindac | 7.5 mg/kg/day, oral gavage for 4 weeks | 73.7% reduction in tumor volume; 67.1% reduction in tumor weight | [13] |

| Caco-2 Xenograft (SCID mice) | Colon | Sulindac | Not specified | Suppressed tumorigenesis | [16] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability and Growth Inhibition Assays (e.g., MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of this compound or vehicle control for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

-

-

Caspase Activity Assays:

-

Use commercially available kits (e.g., Caspase-Glo® 3/7, 8, or 9 Assay).

-

Lyse the treated cells and add the caspase substrate.

-

Measure the luminescence or fluorescence generated by cleaved substrate, which is proportional to caspase activity.[13]

-

cGMP Phosphodiesterase (PDE) Activity Assay

-

Cell Lysate Preparation: Prepare whole-cell lysates from treated and untreated cancer cells.

-

Assay Reaction: In a microplate, combine the cell lysate with a reaction buffer containing a fluorescently or radioactively labeled cGMP substrate.

-

Incubation: Incubate the reaction mixture to allow for PDE-mediated hydrolysis of cGMP.

-

Detection: Measure the remaining substrate or the product of the reaction using a suitable detection method (e.g., fluorescence polarization, scintillation counting).[18][19][20][21][22]

-

Data Analysis: Calculate the percentage of PDE inhibition by this compound compared to the control.

Western Blotting

-

Protein Extraction: Lyse treated cells and determine protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., β-catenin, Cyclin D1, cleaved caspases, p-Akt).[8][13][23]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[24]

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomly assign mice to treatment and control groups.[24]

-

Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily or on a specified schedule.[24]

-

Tumor Measurement: Measure tumor dimensions with calipers regularly and calculate tumor volume.[24]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

The following diagram provides a general workflow for a preclinical in vivo study with this compound.

Conclusion

Preclinical studies provide compelling evidence for the anti-cancer efficacy of this compound, acting through a COX-independent mechanism involving the inhibition of cGMP-PDE and subsequent induction of apoptosis. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the therapeutic potential of this compound and its derivatives, particularly in combination with other anti-cancer agents, is warranted to translate these promising preclinical findings into clinical benefits for cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulindac Sulfide, but Not this compound, Inhibits Colorectal Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemopreventive Efficacy of this compound as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is most effective in modulating beta-catenin-mediated transcription in cells with mutant APC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulindac suppresses β-catenin expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]

- 14. This compound inhibits azoxymethane-induced colon carcinogenesis in rats without reducing prostaglandin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemopreventive efficacy of this compound against colon cancer depends on time of administration during carcinogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits K-ras-dependent cyclooxygenase-2 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 23. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 24. benchchem.com [benchchem.com]

Pharmacokinetics and Metabolism of Sulindac Sulfone: A Technical Guide

Abstract

Sulindac is a non-steroidal anti-inflammatory pro-drug that undergoes extensive metabolic conversion to an active sulfide metabolite and an inactive sulfone metabolite. While the sulfide is responsible for the anti-inflammatory effects via cyclooxygenase (COX) inhibition, the sulfone metabolite, exisulind, has garnered significant attention for its COX-independent anti-neoplastic properties. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of sulindac, with a specific focus on the formation and disposition of its sulfone metabolite. We detail the enzymatic pathways responsible for its generation, summarize key pharmacokinetic parameters in various populations, describe relevant experimental protocols for its analysis, and illustrate the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NSAIDs and cancer chemoprevention.

Metabolism of Sulindac

Sulindac, a sulfoxide pro-drug, is primarily metabolized through two major biotransformation pathways in the liver: a reversible reduction to sulindac sulfide and an irreversible oxidation to sulindac sulfone.[1][2][3] The sulfide metabolite is the pharmacologically active agent responsible for anti-inflammatory and analgesic effects, whereas the sulfone metabolite is inactive as an anti-inflammatory agent but possesses distinct anti-proliferative effects.[3][4]

Oxidation to this compound

The conversion of sulindac to this compound is an irreversible oxidation reaction.[3] This metabolic process is primarily catalyzed by the microsomal cytochrome P450 (P450) system, with studies identifying CYP1A2, CYP1B1, and CYP3A4 as key enzymes involved in the oxidation.[5][6] In addition to the P450 system, flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, have been shown to catalyze the sulfoxidation of sulindac.[7]

Reduction to Sulindac Sulfide

For context, the activation of the pro-drug sulindac occurs via a reversible reduction to sulindac sulfide. This reaction is catalyzed by liver enzymes, such as methionine sulfoxide reductases (MsrA and MsrB), and is also carried out by bacteria within the colon.[2][6][8] This active sulfide metabolite is a potent non-selective inhibitor of COX-1 and COX-2 enzymes.[2] The reversible nature of this pathway, coupled with enterohepatic recycling, contributes to the prolonged half-life of the active metabolite.[9]

Pharmacokinetics (ADME Profile)

Absorption

Following oral administration, sulindac is well absorbed, with a bioavailability of approximately 90%.[10] The extent of absorption is similar whether administered as a tablet or a solution, and it is not significantly affected by the co-administration of antacids containing aluminum and magnesium hydroxide.[1][11]

Distribution

Sulindac and its sulfone and sulfide metabolites are all highly bound to plasma proteins, predominantly albumin.[1] The binding percentages are 93.1% for sulindac, 95.4% for this compound, and 97.9% for sulindac sulfide.[12][13] The parent drug is known to cross both the blood-brain and placental barriers.[1][14]

Metabolism

As detailed in Section 1, sulindac undergoes extensive hepatic metabolism involving both oxidation and reduction of its sulfoxide group.[1] The irreversible oxidation to the sulfone and reversible reduction to the sulfide are the two primary metabolic fates.[3] Enterohepatic circulation of sulindac and its metabolites contributes to their sustained plasma concentrations.[14]

Excretion

Sulindac is eliminated from the body through both renal and fecal routes. Approximately 50% of an administered dose is excreted in the urine, with the conjugated sulfone metabolite being the major component.[1][12] Around 25% of the dose is found in the feces, primarily as the sulfone and sulfide metabolites.[1][12] Notably, less than 1% of the dose is excreted in the urine as the active sulfide metabolite.[12]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sulindac and its metabolites have been characterized in healthy adults and special populations. The data highlight the prolonged presence of the active sulfide and inactive sulfone metabolites relative to the parent drug.

Table 1: Key Pharmacokinetic Parameters of Sulindac and its Metabolites in Healthy Adults

| Parameter | Sulindac (Parent Drug) | Sulindac Sulfide (Active) | This compound (Inactive) | Reference(s) |

|---|---|---|---|---|

| Mean Half-Life (T½) | 7.8 hours | 16.4 hours | 16.6 - 19.6 hours | [1][12][15] |

| Plasma Protein Binding | 93.1% | 97.9% | 95.4% | [12][13] |

| AUC₀₋₁₂ (mg·hr/mL) | 16.66 ± 5.46 | 20.70 ± 10.33 | 15.54 ± 4.65 | [5] |

| Mean Peak Plasma Time (Tₘₐₓ) | ~2 hours | ~3-6 hours | ~3 hours |[10][16] |

Table 2: Pharmacokinetic Changes in Patients with End-Stage Renal Disease (ESRD)

| Parameter | Observation in ESRD Patients | Reference(s) |

|---|---|---|

| Sulindac Sulfide Conc. | Markedly reduced; Total AUC was ~18% of normal subjects. | [17][18] |

| This compound Conc. | Accumulates; half-life is highly variable and prolonged. | [3][18] |

| Plasma Protein Binding | Reduced for sulindac and its metabolites. | [11][18] |

| Hemodialysis Clearance | Sulindac and its metabolites are not significantly removed. |[11][18] |

Experimental Protocols for Pharmacokinetic Analysis

Accurate quantification of sulindac and its metabolites is critical for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the current standard for bioanalytical assays.

Analytical Methodology: LC-MS/MS

A validated method for the simultaneous determination of sulindac and its metabolites in human plasma involves the following steps.[14]

-

Sample Preparation: Protein precipitation of plasma samples is performed, typically using acetonitrile.

-

Internal Standards: Deuterated analogs (e.g., sulindac-d3) are used for accurate quantification.[14]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

In Vitro Metabolism Assays

To investigate the enzymatic pathways, in vitro systems are employed.

-

Protocol: To study the P450-mediated oxidation to this compound, sulindac is incubated with human or rat liver microsomes.[6][19] The reaction mixture must contain an NADPH-regenerating system as a cofactor source.[6] Reactions are typically run at 37°C and are terminated by adding a quenching solvent like cold acetonitrile. The formation of this compound is then quantified by LC-MS/MS.

Signaling Pathways Modulated by this compound

A key area of interest for this compound is its anti-cancer activity, which occurs through mechanisms independent of COX inhibition.[20] Studies in human colon cancer cell lines have elucidated several signaling pathways that are modulated by the sulfone metabolite.

-

MAPK Pathway: this compound inhibits the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) while transiently activating c-Jun NH2-terminal kinase (JNK).[20] The inhibition of ERK signaling and activation of JNK are associated with the induction of apoptosis.

-

β-Catenin Pathway: The expression of β-catenin, a key component of the Wnt signaling pathway often dysregulated in colorectal cancer, is inhibited by this compound treatment.[20]

-

cGMP Signaling: this compound has been proposed to inhibit cyclic GMP–dependent phosphodiesterases (PDEs), which may also contribute to its anti-tumor effects.[20]

Conclusion

This compound, long considered an inactive metabolite of sulindac, possesses a unique pharmacological profile characterized by significant anti-neoplastic activity that is independent of COX inhibition. Its formation is a result of irreversible oxidation by hepatic P450 and FMO enzymes. The pharmacokinetic profile is notable for a long half-life and accumulation in patients with renal impairment. The ability of this compound to modulate key cancer-related signaling pathways, such as the ERK, JNK, and β-catenin pathways, underscores its potential as a chemopreventive or therapeutic agent. A thorough understanding of its metabolism and disposition, as outlined in this guide, is essential for the continued development and clinical application of this compound.

References

- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of sulindac. A dynamic old drug. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vitro metabolism of phospho-sulindac amide, a novel potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The disposition of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinoril, Sulin (sulindac) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. DailyMed - SULINDAC tablet [dailymed.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of graded oral doses of sulindac in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. karger.com [karger.com]

- 18. Pharmacokinetics and dialyzability of sulindac and metabolites in patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The metabolism and pharmacokinetics of phospho-sulindac (OXT-328) and the effect of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Sulindac sulfone solubility in DMSO and ethanol

An In-Depth Technical Guide to the Solubility of Sulindac Sulfone in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway influenced by sulindac and its metabolites.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro testing. This compound, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has garnered significant interest for its anti-cancer properties, which are independent of cyclooxygenase (COX) inhibition[1]. The following table summarizes the reported solubility of this compound in DMSO and ethanol.

| Solvent | Solubility | Molar Concentration (approx.) * | Source(s) |

| DMSO | 30 mg/mL | 80.5 mM | [1] |

| 50 mg/mL (with sonication and heating) | 134.3 mM | [2] | |

| Ethanol | 2 mg/mL | 5.4 mM | [1] |

| > 3.83 mg/mL (with sonication and heating) | > 10.3 mM | [2] |

*Based on a molecular weight of 372.4 g/mol for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound, based on the widely accepted shake-flask method[3][4]. This method is considered reliable for determining the intrinsic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent (DMSO or ethanol) at a controlled temperature.

Materials:

-

This compound (crystalline solid, ≥98% purity)[1]

-

Anhydrous DMSO

-

Anhydrous Ethanol

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C)[5].

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau, indicating equilibrium[6].

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using HPLC or UV-Vis spectrophotometry.

-

The concentration of this compound in the saturated solution is determined by comparing its analytical response to the calibration curve.

-

Signaling Pathway Modulation

Sulindac and its metabolites, including this compound and sulindac sulfide, exert their anti-neoplastic effects through various signaling pathways, often independent of COX inhibition[7][8]. One of the key pathways implicated is the Wnt/β-catenin signaling cascade, which is frequently dysregulated in colorectal cancer[9]. Sulindac metabolites have been shown to modulate this pathway, leading to decreased cell proliferation and induction of apoptosis[7][9].

The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway and the inhibitory effect of sulindac metabolites.

Caption: Wnt/β-catenin signaling and inhibition by sulindac metabolites.

This guide provides essential technical information for researchers working with this compound. Accurate solubility data and standardized protocols are fundamental for the design and interpretation of in vitro and in vivo studies, facilitating further investigation into its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | COX | Reductase | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 9. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The COX-Independent Anticancer Mechanisms of Sulindac Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant promise in cancer chemoprevention and treatment. While its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes by its sulfide metabolite, a substantial body of evidence points to potent anticancer activities of its sulfone metabolite that are independent of COX inhibition. This technical guide provides an in-depth exploration of the multifaceted, COX-independent anticancer mechanisms of sulindac sulfone. We will delve into the key signaling pathways modulated by this compound, present quantitative data from seminal studies, and provide detailed experimental protocols for the key assays cited. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutic strategies.

Introduction

The observation that long-term NSAID use is associated with a reduced risk of various cancers, particularly colorectal cancer, has spurred extensive research into their mechanisms of action. Sulindac is a prodrug that is metabolized into a COX-inhibitory sulfide and a COX-inactive sulfone.[1] The ability of this compound to inhibit carcinogenesis in preclinical models, despite lacking significant COX inhibitory activity, has highlighted the importance of COX-independent pathways in the anticancer effects of this class of drugs.[1] This guide will systematically dissect these mechanisms, providing a robust foundation for further investigation and therapeutic development.

Key COX-Independent Anticancer Mechanisms

This compound exerts its anticancer effects through a variety of interconnected mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which this compound inhibits cancer cell growth is through the induction of programmed cell death, or apoptosis.[1] This process is triggered through both intrinsic and extrinsic pathways and is a key differentiator from many traditional chemotherapeutic agents. The apoptotic response to this compound is time- and dose-dependent.[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, predominantly at the G1 phase.[2][3] This prevents cancer cells from progressing through the cell cycle and replicating. This G1 arrest is often associated with changes in the expression of key cell cycle regulatory proteins.

Modulation of Signaling Pathways

This compound's ability to induce apoptosis and cell cycle arrest stems from its influence on multiple signaling pathways critical for cancer cell survival and proliferation.

A pivotal COX-independent mechanism of this compound is the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs), particularly PDE5.[4][5] This inhibition leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG).[4] Activated PKG then phosphorylates downstream targets, ultimately leading to apoptosis and cell cycle arrest.

The Wnt/β-catenin signaling pathway is frequently dysregulated in many cancers. This compound has been shown to downregulate the expression of β-catenin, a key mediator of this pathway.[6][7] The reduction in β-catenin levels leads to decreased transcription of its target genes, which include proteins that promote cell proliferation and survival, such as cyclin D1 and c-myc.[6] The activation of the cGMP/PKG pathway is believed to be a key upstream event leading to the suppression of β-catenin.[8]

The Ras family of small GTPases are critical regulators of cell growth and are frequently mutated in cancer. Sulindac sulfide has been shown to directly bind to and inhibit Ras, preventing its interaction with downstream effectors like Raf.[9] While this has been more extensively studied for the sulfide metabolite, the impact of the sulfone on Ras-dependent signaling is also an area of investigation, particularly in the context of K-ras mutations.[10]

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Sulindac and its metabolites can inhibit the NF-κB pathway by decreasing the activity of IκB kinase beta (IKKβ), a key enzyme in the activation of NF-κB.[11]

The Akt/PKB signaling pathway is a major driver of cell survival and proliferation. Sulindac and its metabolites have been shown to down-regulate the phosphorylation of Akt, thereby inhibiting its activity.[2]

Some derivatives of sulindac have been shown to act as agonists for the nuclear receptor PPARγ.[12][13] Activation of PPARγ can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, contributing to cell cycle arrest.[13]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the COX-independent anticancer effects of this compound and its related metabolites.

Table 1: IC50 Values for Cell Growth Inhibition

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | This compound | 89 | [14] |

| SW480 | Colon Cancer | This compound | Not specified | [14] |

| HCT116 | Colon Cancer | Sulindac Sulfide | 75-83 | [4] |

| Caco2 | Colon Cancer | Sulindac Sulfide | 75-83 | [4] |

| NCM460 (Normal) | Normal Colon | Sulindac Sulfide | 141 | [4] |

| OV433 | Ovarian Cancer | Sulindac | 90.5 ± 2.4 | [2] |

| OVCAR5 | Ovarian Cancer | Sulindac | 76.9 ± 1.7 | [2] |

| MES | Ovarian Cancer | Sulindac | 80.2 ± 1.3 | [2] |

| OVCAR3 | Ovarian Cancer | Sulindac | 52.7 ± 3.7 | [2] |

| SKBr3 | Breast Cancer | Sulindac Sulfide | 58.8–83.7 | [15] |

| SKBr3 | Breast Cancer | Sulindac Sulfide Amide (SSA) | 3.9–7.1 | [15] |

| Lung Adenocarcinoma | Lung Cancer | Sulindac Sulfide Amide (SSA) | 2-5 | [16] |

| Lung Adenocarcinoma | Lung Cancer | Sulindac Sulfide | 44-52 | [16] |

Table 2: IC50 Values for cGMP PDE Inhibition

| Cell Lysate | Compound | IC50 (µM) | Reference |

| HT-29 | This compound | Not specified | [14] |

| HT-29 | Sulindac Sulfide | 49 | [5] |

Table 3: Effects on Protein Expression and Activity

| Cell Line | Treatment | Protein/Activity | Effect | Reference |

| SW480 | This compound | β-catenin | 50% decrease | [7] |

| SW480 | This compound | Cyclin D1 | 51% decrease | [7] |

| SW620 | Sulindac | β-catenin | Dramatic suppression | [6] |

| MCF7 | Sulindac | β-catenin | Dramatic suppression | [6] |

| A549 | Sulindac | β-catenin | Dramatic suppression | [6] |

| HT-29 | Sulindac Sulfide | Cyclin B1, E | Decrease | [17] |

| HT-29 | Sulindac Sulfide | Cyclin D1, D2, D3 | Increase (in G1 phase) | [17] |

| MES | Sulindac (100 µM) | Cleaved Caspase 3, 8, 9 | 1.86-fold, 1.26-fold, and 1.28-fold increase, respectively | [2] |

| OVCAR5 | Sulindac (100 µM) | Cleaved Caspase 3, 8, 9 | 1.78-fold, 1.20-fold, and 1.74-fold increase, respectively | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability and Growth Inhibition Assays

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

-

Treat cells with a range of this compound concentrations for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

-

SRB (Sulforhodamine B) Assay:

-

Seed cells in a 96-well plate and treat as described for the MTT assay.

-

After treatment, fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Dissolve the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 515 nm.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

-

Caspase Activity Assay:

-

Seed cells in a 96-well plate and treat with this compound.

-

Lyse the cells and add a luminogenic caspase-3/7 substrate.

-

Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase activity.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize treated cells on a slide.

-

Incubate the cells with a reaction mixture containing TdT and BrdUTP.

-

Add an anti-BrdU-FITC antibody to detect the incorporated BrdUTP.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using fluorescence microscopy. Green fluorescence indicates apoptotic cells.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with this compound.

-

Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

-

Western Blotting

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-cyclin D1, anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

cGMP Phosphodiesterase (PDE) Activity Assay

-

Prepare cell lysates from treated and untreated cells.

-

Incubate the lysates with a reaction mixture containing cGMP and a fluorescently labeled cGMP substrate.

-

Add a binding agent that binds to the phosphorylated substrate.

-

Measure the fluorescence polarization. A decrease in polarization indicates PDE activity.

-

To determine the IC50, perform the assay with a range of this compound concentrations.

Ras Activation Assay (Pull-Down)

-

Lyse treated cells in a buffer containing GST-Raf1-RBD (Ras binding domain).

-

Incubate the lysates with glutathione-agarose beads to pull down the GST-Raf1-RBD bound to active (GTP-bound) Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by western blotting using a Ras-specific antibody.

PPARγ Reporter Assay

-

Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with this compound or a known PPARγ agonist (positive control).

-

Lyse the cells and measure the luciferase activity. An increase in luciferase activity indicates activation of PPARγ.

IKKβ Kinase Assay

-

Immunoprecipitate IKKβ from cell lysates using an anti-IKKβ antibody.

-

Incubate the immunoprecipitated IKK complex with a reaction buffer containing ATP and a substrate (e.g., GST-IκBα).

-

After the reaction, separate the proteins by SDS-PAGE.

-

Analyze the phosphorylation of the substrate by autoradiography (if using radiolabeled ATP) or by western blotting with a phospho-specific IκBα antibody.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Key signaling pathways modulated by this compound.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a compelling example of a repurposed drug with significant potential in oncology. Its multifaceted, COX-independent mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as cGMP/PKG, Wnt/β-catenin, Ras, NF-κB, and Akt, offer multiple points of intervention against cancer cell proliferation and survival. The detailed experimental protocols provided in this guide are intended to empower researchers to further elucidate these mechanisms and to accelerate the development of novel cancer therapies based on the unique properties of this compound and its derivatives. The continued exploration of these COX-independent pathways holds great promise for the future of cancer chemoprevention and treatment.

References

- 1. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]

- 3. Chemopreventive Efficacy of this compound as a Selective Apoptotic Antineoplastic Drug in Human Head and Neck Squamous Cell Carcinoma Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Sulindac Derivative that Potently Suppresses Colon Tumor Cell Growth by Inhibiting cGMP Phosphodiesterase and β-Catenin Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulindac suppresses β-catenin expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is most effective in modulating beta-catenin-mediated transcription in cells with mutant APC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulindac sulfide inhibits Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits K-ras-dependent cyclooxygenase-2 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulindac Derivatives That Activate the Peroxisome Proliferator-activated Receptor γ but Lack Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Both PPARgamma and PPARdelta influence sulindac sulfide-mediated p21WAF1/CIP1 upregulation in a human prostate epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulindac sulfide alters the expression of cyclin proteins in HT-29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

Unveiling the Molecular Targets of Sulindac Sulfone: A Technical Guide to Identification and Validation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Target Identification and Validation of Sulindac Sulfone. This document provides an in-depth analysis of the molecular mechanisms of this compound, a non-steroidal anti-inflammatory drug (NSAID) metabolite with noted anti-neoplastic properties. This guide details its primary molecular targets, the signaling pathways it modulates, and the experimental protocols for its validation, offering a critical resource for the cancer research and drug development community.

This compound, a metabolite of the prodrug Sulindac, has garnered significant interest for its ability to induce apoptosis and inhibit tumor growth through mechanisms largely independent of cyclooxygenase (COX) inhibition, the canonical target of NSAIDs.[1][2] This guide synthesizes the current understanding of its mode of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the key cellular processes involved.

Identified Molecular Targets and Mechanism of Action

The primary molecular targets of this compound have been identified as cyclic GMP (cGMP) phosphodiesterases (PDEs), particularly PDE2 and PDE5.[3] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cGMP. This, in turn, activates protein kinase G (PKG), which triggers a cascade of downstream signaling events culminating in apoptosis.

Another key target of this compound is the Wnt/β-catenin signaling pathway. The drug has been shown to decrease the cellular levels of β-catenin, a crucial component of this pathway that, when dysregulated, is implicated in various cancers.[4] The reduction in β-catenin levels is believed to contribute significantly to the anti-proliferative effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its related metabolite, Sulindac sulfide, on its key molecular targets and cellular processes.

Table 1: Inhibition of cGMP Phosphodiesterase (PDE) Activity

| Compound | Cell Line | Target | IC50 Value | Reference |

| Sulindac Sulfide | Breast Cancer Cells | cGMP PDE | ~100 µM | [5] |

| Sulindac Sulfide | Breast Cancer Cells | Recombinant PDE5 | 38 µM | [1] |

| Sulindac Sulfide | Colon Tumor Cell Lines | cGMP PDE | 80-110 µM | [4] |

Table 2: Induction of Apoptosis

| Compound | Cell Line | Concentration | Time Point | Effect | Reference |

| This compound Derivative (SSA) | HT-29 Colon Cancer | 25 µM | 2-8 hours | 2- to 5-fold increase in caspase 3/7 activity | [6] |

| Sulindac Sulfide | HT-29 Colon Cancer | 100 µM | Not Specified | 7.1% apoptotic cells | [6] |

| Sulindac Sulfide | HT-29 Colon Cancer | 200 µM | Not Specified | 49.9% apoptotic cells | [6] |

Table 3: Modulation of Wnt/β-catenin Signaling

| Compound | Cell Line | Concentration | Time Point | Effect on β-catenin | Reference |

| This compound | SW480 Colon Cancer | Not Specified | Not Specified | 50% decrease in total cellular β-catenin | [7] |

| This compound | HNSCC | 100 µM | 48 hours | 5% decrease in secreted β-catenin | [8] |

| This compound | HNSCC | 800 µM | 48 hours | >70% reduction in secreted β-catenin | [8] |

| This compound | Cholesteatoma Cells | 400 µM | 48 hours | 46% decrease in β-catenin | [6] |

| This compound | Cholesteatoma Cells | 800 µM | 48 hours | 66.2% decrease in β-catenin | [6] |

Table 4: Clinical Efficacy of Exisulind (this compound) in Familial Adenomatous Polyposis (FAP)

| Treatment | Duration | Primary Outcome | Result | Reference |

| Exisulind (400 mg daily) | 12 months | Change in median polyp size | -10 mm² (vs. -4 mm² for placebo) | [9][10] |

| Exisulind (400 mg daily) | 12 months | Complete or partial polyp response | 54.6% (vs. 30.2% for placebo) | [9][10] |

| Exisulind (400 mg daily) | 12 months | Disease progression | 6.1% (vs. 27.9% for placebo) | [9][10] |

Signaling Pathways and Experimental Workflows

To elucidate the complex interactions modulated by this compound, the following diagrams visualize the key signaling pathways and a typical experimental workflow for target validation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro cGMP Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a cGMP PDE enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 15 mM Mg-acetate, 0.2 mg/ml BSA)

-

[³H]cGMP (radiolabeled substrate)

-

Snake venom phosphatase

-

Anion exchange resin

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the diluted this compound, assay buffer, and recombinant PDE5 enzyme.

-

Initiate the enzymatic reaction by adding a mixture of cGMP and [³H]cGMP.

-

Incubate the reaction at 30°C for a defined period (e.g., 5 minutes), ensuring less than 30% of the substrate is hydrolyzed.[11]

-

Stop the reaction by boiling the tubes for 1 minute.[11]

-

Add snake venom phosphatase to convert the resulting GMP to guanosine.

-

Separate the unhydrolyzed [³H]cGMP from the [³H]guanosine product using an anion exchange resin.

-

Quantify the amount of [³H]guanosine by liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for β-catenin and Cyclin D1

This protocol outlines the steps for detecting changes in β-catenin and Cyclin D1 protein levels in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., SW480, HT-29)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cultured cancer cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin or Cyclin D1 (and the loading control antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Annexin V Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with different concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.[12]

Conclusion

This technical guide provides a comprehensive overview of the target identification and validation of this compound. The compiled quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways offer a valuable resource for researchers in the field of cancer biology and drug development. The evidence strongly suggests that this compound's anti-neoplastic effects are mediated through the inhibition of cGMP-specific PDEs and the modulation of the Wnt/β-catenin signaling pathway, leading to the induction of apoptosis. Further investigation into these mechanisms holds promise for the development of novel and more effective cancer therapies.

References

- 1. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulindac metabolites inhibit epidermal growth factor receptor activation and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCF/LEF reporter assay. [bio-protocol.org]

- 9. Sporadic adenomatous polyp regression with exisulind is effective but toxic : A randomised, double blind, placebo controlled, dose-response study [liu.diva-portal.org]

- 10. Sporadic adenomatous polyp regression with exisulind is effective but toxic: a randomised, double blind, placebo controlled, dose‐response study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Sulindac Sulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Sulindac sulfone, a principal metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac, using High-Performance Liquid Chromatography (HPLC). The following sections detail the methodologies, data presentation, and visual workflows to guide researchers in establishing robust analytical procedures.

Introduction

Sulindac is a prodrug that undergoes metabolic conversion to its active sulfide metabolite and its inactive sulfone metabolite.[1][2] Monitoring the levels of Sulindac and its metabolites, particularly this compound, is crucial in pharmacokinetic and drug metabolism studies.[3][4] HPLC is a widely used technique for the simultaneous determination of Sulindac and its metabolites in various biological matrices.[4][5][6] This document outlines established HPLC methods for the accurate quantification of this compound.

Metabolic Pathway of Sulindac

Sulindac is metabolized in the body into two major metabolites: the pharmacologically active Sulindac sulfide and the inactive this compound. This metabolic process is a key aspect of its mechanism of action and pharmacokinetic profile.

Caption: Metabolic conversion of Sulindac to its active sulfide and inactive sulfone metabolites.

HPLC Analysis Methods

Several HPLC methods have been developed for the analysis of Sulindac and its metabolites. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the chromatographic conditions from various published methods.

HPLC-UV Detection Methods

| Parameter | Method 1 | Method 2 |

| Column | Reversed-phase column | Not Specified |

| Mobile Phase | Methanol-acetate buffer | Not Specified |

| Detection | UV at 254 nm | UV detection |

| Sample Matrix | Plasma, Urine | Plasma, Urine, Bile, Gastric Fluid |

| Lower Limit of Detection | Not Specified | 0.1 µg/mL (Plasma), 0.2 µg/mL (Urine)[5] |

| Recovery | >89% for Sulindac, sulfone, and sulfide metabolites[4] | Not Specified |

UPLC-PDA and LC-MS/MS Detection Methods

| Parameter | UPLC-PDA Method | LC-MS/MS Method |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7] | Kinetex C18 (50 x 2.1 mm, 5 µm)[3] |

| Mobile Phase | Gradient elution | A: 0.05% Formic Acid in Water, B: 0.05% Formic Acid in Acetonitrile (Gradient)[3] |

| Flow Rate | Not Specified | 0.300 mL/min[3] |

| Injection Volume | Not Specified | 3 µL[3] |

| Detection | Photo-Diode Array (PDA)[7] | ESI, positive mode, MRM[3] |

| Sample Matrix | Human Plasma[7] | Human EDTA-K2 Plasma[3] |

| Linear Range | Not Specified | Sulindac: 60.00-24,000.00 ng/mL, Su-EP-C: 30.00-12,000.00 ng/mL[3] |

| Run Time | < 5 minutes[7] | 4 minutes[3] |

Experimental Protocols

The following are generalized protocols for the HPLC analysis of this compound in biological samples. These should be adapted and validated for specific laboratory conditions.

Protocol 1: HPLC-UV Analysis

1. Sample Preparation (Plasma)

-

To 1 mL of plasma, add a suitable internal standard.

-

Precipitate proteins by adding 2 mL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

2. Sample Preparation (Urine)

-

For conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase.[5]

-

Dilute the urine sample with the mobile phase.

-

Filter the diluted sample through a 0.45 µm syringe filter.

-

Inject the filtered sample directly into the HPLC system.[5]

3. Chromatographic Conditions

-